

2-(6-Aminopyridin-2-yl)acetic acid CAS number 339195-51-6

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Compound of Interest

Compound Name: 2-(6-Aminopyridin-2-yl)acetic acid

Cat. No.: B1520037

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An In-Depth Technical Guide to 2-(6-Aminopyridin-2-yl)acetic acid (CAS: 339195-51-6)

Executive Summary

This document provides a comprehensive technical overview of **2-(6-aminopyridin-2-yl)acetic acid**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This guide moves beyond a simple recitation of properties to deliver actionable insights into its synthesis, characterization, reactivity, and application. The 2-aminopyridine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.^[1] This guide serves as a technical resource for researchers looking to leverage the unique structural and chemical attributes of this valuable intermediate.

Physicochemical and Structural Properties

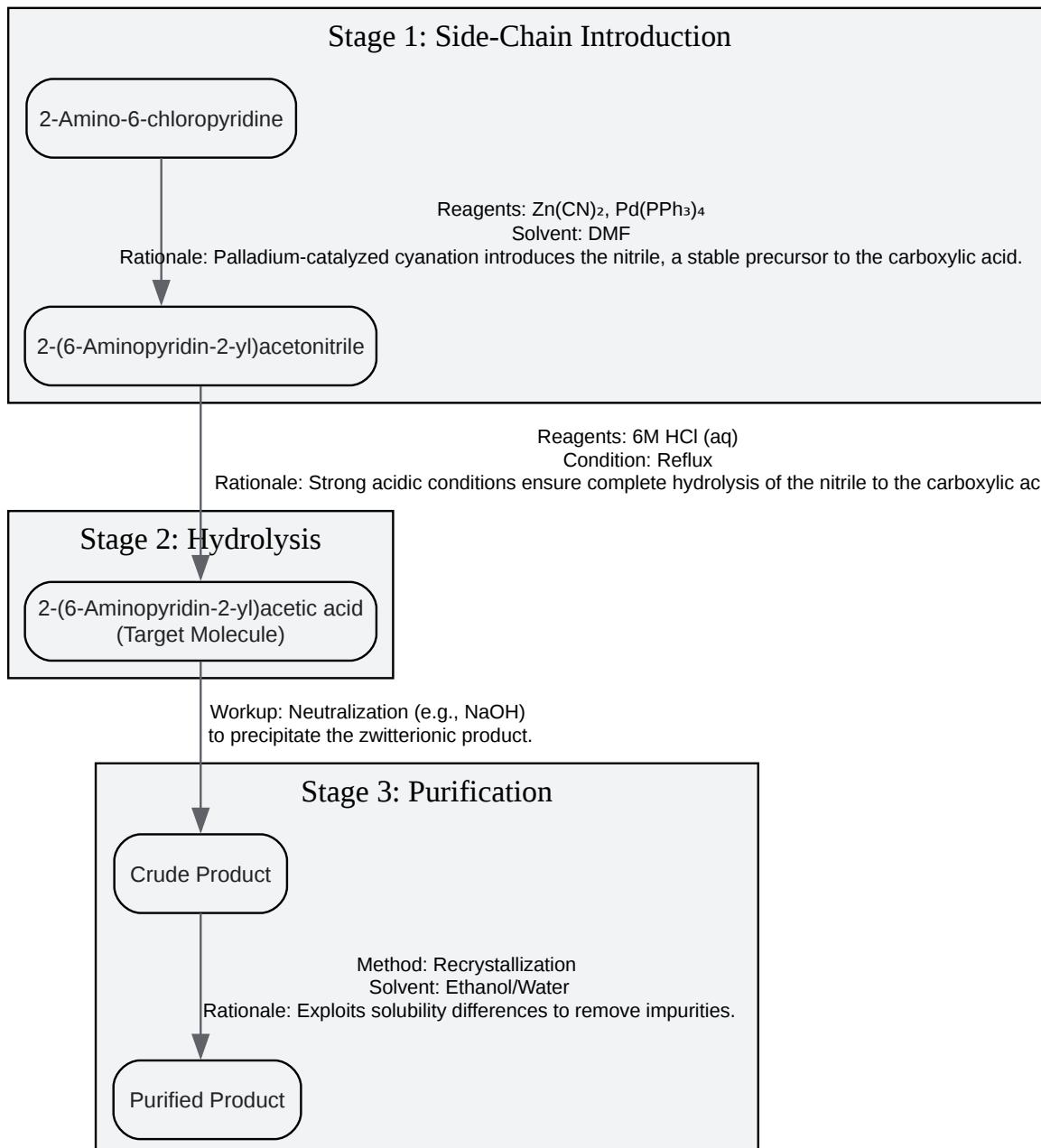
2-(6-Aminopyridin-2-yl)acetic acid is a bifunctional molecule featuring a nucleophilic amino group and a versatile carboxylic acid moiety on a pyridine core. These features make it an ideal starting point for the synthesis of more complex molecular architectures.

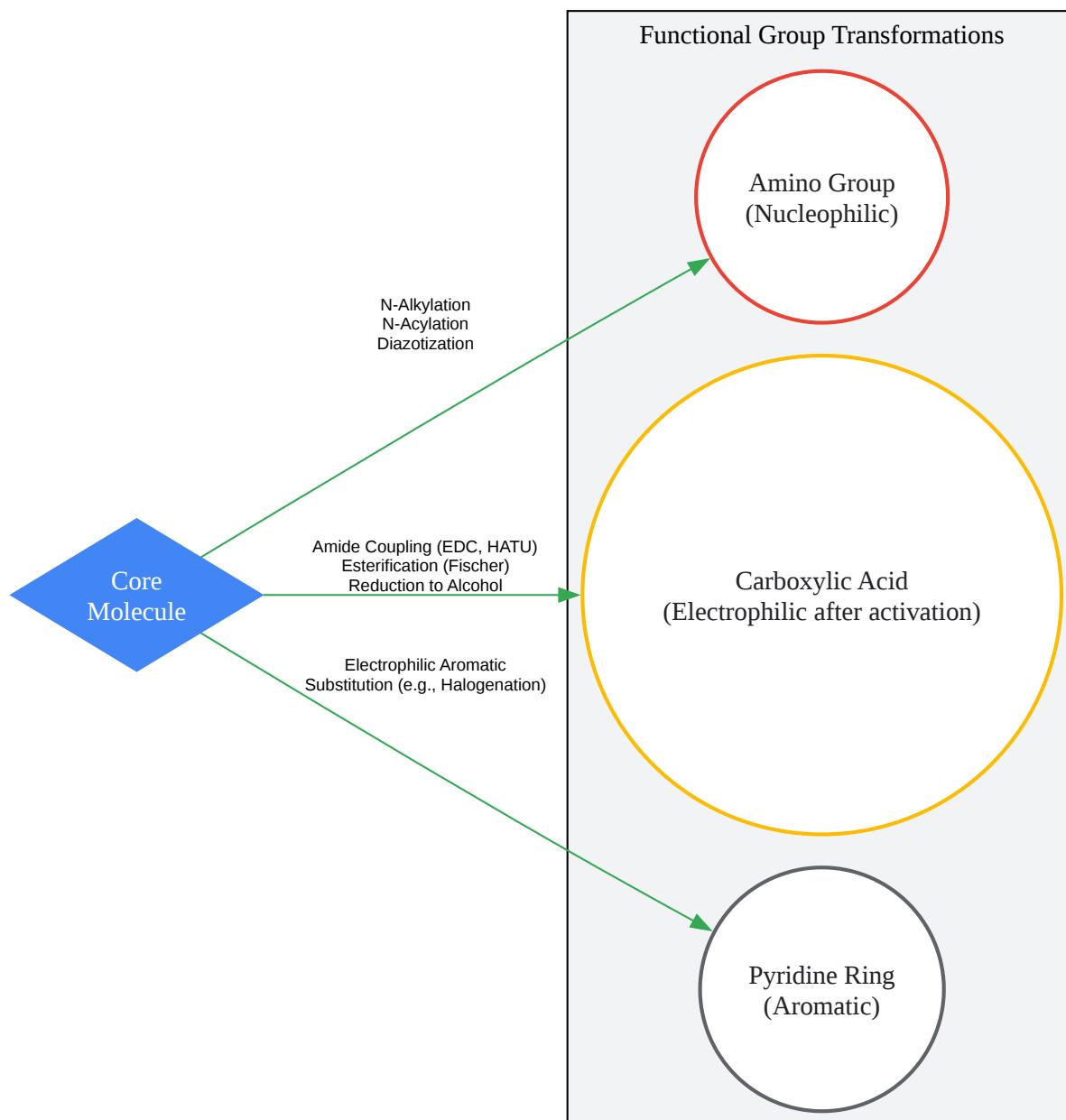
Property	Value	Source
CAS Number	339195-51-6	N/A
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[2]
Molecular Weight	152.15 g/mol	[2]
Appearance	Typically an off-white to yellow solid	N/A
Purity	Commercially available, typically ≥97%	[2]
Topological Polar Surface Area (TPSA)	76.21 Å ²	[3] [4]
Predicted LogP	-0.3	[4]
Storage Conditions	Store in a freezer at -20°C, sealed in a dry, dark environment to prevent degradation. [5]	N/A

Plausible Synthesis and Purification Workflow

While multiple proprietary synthesis routes exist, a robust and scalable pathway can be designed based on established organometallic and nucleophilic substitution reactions. A common strategy involves the construction of the acetic acid side chain onto a pre-functionalized pyridine ring. The following workflow is a plausible, non-patented approach.

Workflow Diagram: Synthetic Pathway



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